molecular formula C15H15ClN4O2 B6432899 methyl 7-(2-chlorophenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-26-5

methyl 7-(2-chlorophenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B6432899
CAS No.: 725217-26-5
M. Wt: 318.76 g/mol
InChI Key: CYPKBXOFVYTZRR-UHFFFAOYSA-N
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Description

Methyl 7-(2-chlorophenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H15ClN4O2 and its molecular weight is 318.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0883534 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 7-(2-chlorophenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused with a pyrimidine structure. The presence of the 2-chlorophenyl group and ethyl substituent at specific positions contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer and antimicrobial activities.

Anticancer Activity

Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antitumor effects. For instance, studies involving related compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3aMDA-MB-468 (Breast Cancer)Not specified
7fHepG2 (Liver Cancer)16.782
7dHepG2 (Liver Cancer)39.667

In vitro studies conducted by the National Cancer Institute on various cancer cell lines (including leukemia and lung cancer) indicated that these compounds could inhibit cell growth effectively. The mechanism often involves interference with cell cycle progression and induction of apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related triazole derivatives have shown activity against various pathogens. For example, compounds with similar structural features have been reported to inhibit bacterial growth and exhibit antifungal properties.

Case Studies

  • Antitumor Efficacy : A study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives demonstrated that modifications at specific positions significantly influenced their anticancer potency. For example, replacing hydrogen atoms with alkyl groups enhanced activity against breast cancer cells (MDA-MB-468) .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with key enzymes involved in cancer progression .

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cell signaling pathways critical for tumor growth.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells via mitochondrial pathways.

Properties

IUPAC Name

methyl 7-(2-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-3-11-12(14(21)22-2)13(9-6-4-5-7-10(9)16)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPKBXOFVYTZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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